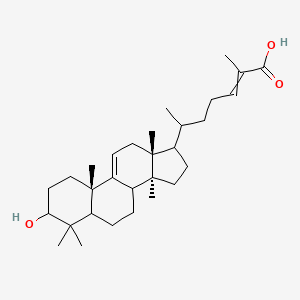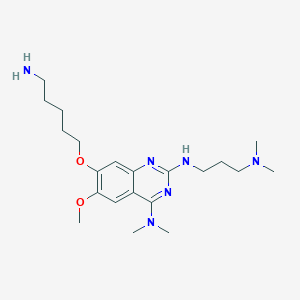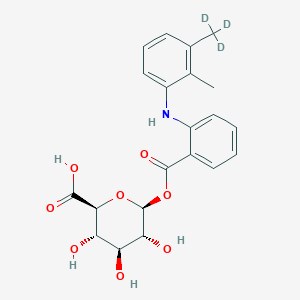
1alpha, 25-Dihydroxy VD2-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1alpha, 25-Dihydroxy VD2-13C2 is a synthetic analog of vitamin D2, which is a crucial compound in the regulation of calcium and phosphate metabolism in the human body. This compound is often used in scientific research to study the effects of vitamin D on various biological processes.
Métodos De Preparación
The synthesis of 1alpha, 25-Dihydroxy VD2-13C2 involves several steps, including the hydroxylation of vitamin D2 at specific positions. The synthetic route typically includes:
Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions to create the 13C2 variant.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
1alpha, 25-Dihydroxy VD2-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1alpha, 25-Dihydroxy VD2-13C2 has several scientific research applications:
Chemistry: Used to study the chemical properties and reactions of vitamin D analogs.
Biology: Investigates the role of vitamin D in cellular processes, including cell differentiation and proliferation.
Medicine: Explores the therapeutic potential of vitamin D analogs in treating diseases such as osteoporosis and certain cancers.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
1alpha, 25-Dihydroxy VD2-13C2 exerts its effects by binding to the vitamin D receptor (VDR), which then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to vitamin D response elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. The molecular targets include genes that encode proteins such as RANKL, osteopontin, and osteocalcin, which are involved in bone remodeling and mineralization .
Comparación Con Compuestos Similares
1alpha, 25-Dihydroxy VD2-13C2 is unique compared to other vitamin D analogs due to its specific hydroxylation pattern and isotope labeling. Similar compounds include:
1alpha, 25-Dihydroxy VD3: Another active form of vitamin D, but derived from vitamin D3.
24,25-Dihydroxy VD3: A metabolite of vitamin D3 with different biological activities.
1alpha-Hydroxy VD3: A synthetic analog used in the treatment of certain bone disorders.
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(713C)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4+1,5+1 |
Clave InChI |
ZGLHBRQAEXKACO-PGFRAZITSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canónico |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

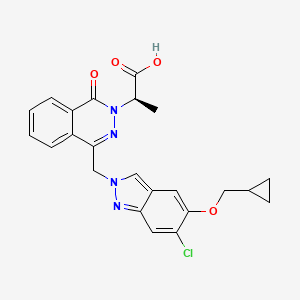
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
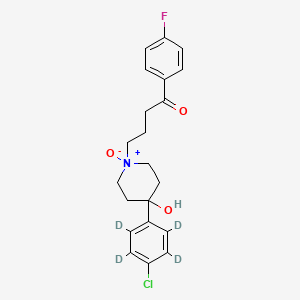
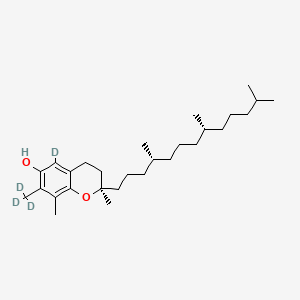

![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
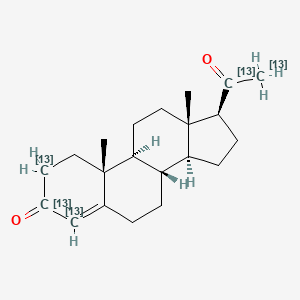
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
